2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine: is a halogenated pyridine derivative characterized by the presence of three chlorine atoms and two trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine involves the chlorination and fluorination of pyridine derivatives. A notable approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of chlorine and trifluoromethyl groups onto the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atoms under basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the trifluoromethyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides, although this is less common.
Scientific Research Applications
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine has several applications in scientific research:
Agrochemicals: The compound is used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Material Science: The unique properties of the trifluoromethyl groups make this compound useful in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine is primarily related to its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has different positions for the chlorine and trifluoromethyl groups.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another compound with trifluoromethyl groups, but attached to a benzene ring instead of a pyridine ring.
Uniqueness
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
2,4,6-trichloro-3,5-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F6N/c8-3-1(6(11,12)13)4(9)17-5(10)2(3)7(14,15)16 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQBLRFNNHBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.